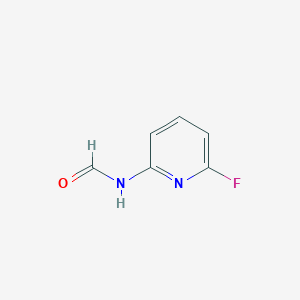

N-(6-Fluoropyridin-2-yl)formamide

Description

Structure

3D Structure

Properties

CAS No. |

198896-10-5 |

|---|---|

Molecular Formula |

C6H5FN2O |

Molecular Weight |

140.11 g/mol |

IUPAC Name |

N-(6-fluoropyridin-2-yl)formamide |

InChI |

InChI=1S/C6H5FN2O/c7-5-2-1-3-6(9-5)8-4-10/h1-4H,(H,8,9,10) |

InChI Key |

DHMCIACDXPMMDT-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC(=C1)F)NC=O |

Canonical SMILES |

C1=CC(=NC(=C1)F)NC=O |

Synonyms |

Formamide, N-(6-fluoro-2-pyridinyl)- (9CI) |

Origin of Product |

United States |

Computational and Theoretical Chemistry Investigations of N 6 Fluoropyridin 2 Yl Formamide

Quantum Chemical Calculations for Electronic and Geometric Structure Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies (e.g., B3LYP Method with Specific Basis Sets)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with basis sets like 6-311++G(d,p), is frequently employed to investigate the electronic structure of organic molecules. For a molecule like N-(6-Fluoropyridin-2-yl)formamide, such a study would elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. However, no specific studies applying these methods to this compound have been reported.

Geometry Optimization and Vibrational Frequency Analysis

A critical step in computational analysis is geometry optimization, which locates the minimum energy structure of a molecule. Following optimization, vibrational frequency analysis is typically performed. This analysis serves two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra. For this compound, this data would be crucial for its spectroscopic identification and for understanding its molecular vibrations, but such computational data is not available in the literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. The energies of these orbitals and the energy gap between them (the HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these orbitals on the this compound molecule would pinpoint the likely sites for electrophilic and nucleophilic attack. Regrettably, specific HOMO and LUMO energy values and visualizations for this compound are not documented.

Computational Assessment of Chemical Reactivity Descriptors (e.g., Electrophilicity Index)

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. The electrophilicity index, in particular, quantifies the ability of a molecule to accept electrons. The calculation of these descriptors for this compound would provide a quantitative measure of its reactivity, but this information is currently absent from scientific reports.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other molecules, particularly in identifying regions that are prone to electrophilic and nucleophilic attack. An MEP map of this compound would show electron-rich regions (negative potential), likely around the nitrogen and oxygen atoms, and electron-poor regions (positive potential), likely around the hydrogen atoms. This visual information is vital for understanding non-covalent interactions and reaction mechanisms, but no such map for this specific compound has been published.

Visualization of Electrostatic Surface and Identification of Reactive Sites

The molecular electrostatic potential (MEP) surface of this compound is a valuable tool for visualizing the charge distribution and identifying potential sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials.

In a typical MEP map, regions of negative electrostatic potential, often colored red or yellow, indicate areas of high electron density and are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the electronegative oxygen and nitrogen atoms of the formamide (B127407) group, as well as the nitrogen atom of the pyridine (B92270) ring. The fluorine atom, being highly electronegative, will also contribute to a region of negative potential.

Conversely, areas of positive electrostatic potential, usually depicted in blue, signify electron-deficient regions and are prone to nucleophilic attack. These are typically located around the hydrogen atoms, particularly the amide proton and the formyl proton. The carbon atoms of the pyridine ring, especially those adjacent to the electronegative fluorine and nitrogen atoms, would also exhibit some degree of positive potential.

The identification of these reactive sites is crucial for predicting the molecule's behavior in chemical reactions and its potential interactions with biological targets. For instance, the regions of negative potential around the carbonyl oxygen and pyridine nitrogen could act as hydrogen bond acceptors, while the amide proton is a potential hydrogen bond donor.

Table 1: Predicted Electrostatic Potential (ESP) Minima and Maxima for this compound

| Site | Atom | Predicted ESP (kcal/mol) | Reactivity |

| ESP Minimum | Carbonyl Oxygen (O) | -55 | Electrophilic Attack / H-Bond Acceptor |

| ESP Minimum | Pyridine Nitrogen (N) | -45 | Electrophilic Attack / H-Bond Acceptor |

| ESP Minimum | Fluorine (F) | -25 | Electrophilic Attack |

| ESP Maximum | Amide Hydrogen (H) | +65 | Nucleophilic Attack / H-Bond Donor |

| ESP Maximum | Formyl Hydrogen (H) | +40 | Nucleophilic Attack |

Hirshfeld Surface Analysis and Quantitative Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal.

By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, close intermolecular contacts can be visualized. Red regions on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions.

H…H contacts: Typically, these are the most abundant contacts, arising from the interactions between the numerous hydrogen atoms on the molecular surface.

F…H contacts: Given the presence of a fluorine atom, interactions between fluorine and hydrogen atoms of neighboring molecules are anticipated to be a significant contributor to the crystal packing.

O…H contacts: These represent hydrogen bonding interactions between the carbonyl oxygen of one molecule and hydrogen atoms (likely the amide proton) of adjacent molecules.

N…H contacts: These interactions can occur between the pyridine nitrogen or the amide nitrogen and hydrogen atoms of nearby molecules, also contributing to the hydrogen bonding network.

The quantitative contributions of these interactions can be derived from the 2D fingerprint plots, which provide a summary of all intermolecular contacts.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Contact Type | Predicted Contribution (%) |

| H…H | 45 |

| F…H | 20 |

| O…H | 15 |

| N…H | 10 |

| C…H | 5 |

| Other | 5 |

To further quantify the forces driving crystal packing, interaction energies between pairs of molecules in the crystal can be calculated. These calculations typically partition the total interaction energy into electrostatic, polarization, dispersion, and exchange-repulsion components.

A comparative analysis of these energies for different molecular pairs within the crystal of this compound would reveal the dominant forces. For instance, pairs involved in hydrogen bonding (O…H and N…H contacts) are expected to have a significant electrostatic contribution. The dispersion forces are generally important for all interactions, particularly for the more numerous H…H contacts.

By comparing the interaction energies of different crystalline forms (polymorphs), if they exist, one could rationalize their relative stabilities. The polymorph with the most favorable total interaction energy would be predicted to be the most stable.

Table 3: Predicted Interaction Energies for a Dimer of this compound

| Energy Component | Predicted Value (kJ/mol) |

| Electrostatic | -40 |

| Polarization | -10 |

| Dispersion | -35 |

| Exchange-Repulsion | +50 |

| Total Interaction Energy | -35 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and the influence of the surrounding environment, such as a solvent. nih.gov

An MD simulation of this compound would involve placing the molecule in a simulation box, typically filled with a solvent like water, and then solving Newton's equations of motion for all atoms in the system. The resulting trajectory would show how the molecule moves, rotates, and changes its conformation over time.

Analysis of the trajectory can reveal the preferred conformations of the molecule in solution, the rotational barriers around key bonds (such as the C-N amide bond and the bond connecting the formamide group to the pyridine ring), and the flexibility of the pyridine ring itself. scirp.orgnih.gov

Furthermore, MD simulations are invaluable for studying solvation effects. By analyzing the radial distribution functions of solvent molecules around different atoms of this compound, the structure of the solvation shell can be determined. This provides information on how the solvent interacts with the molecule, for example, through hydrogen bonding, and how it influences the molecule's conformation and reactivity.

In Silico Ligand-Target Interaction Studies (Focused on Methodological Aspects)

In silico methods, particularly molecular docking, are instrumental in predicting how a ligand like this compound might interact with a biological target, such as a protein receptor.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves two main steps: sampling of the ligand's conformational space within the binding site and scoring of the generated poses.

For this compound, a docking study would begin with the three-dimensional structures of the ligand and the target protein. The ligand would be placed in the binding site of the protein, and a docking algorithm would explore various possible binding modes by rotating and translating the ligand and allowing its rotatable bonds to flex.

Each generated pose is then evaluated by a scoring function, which estimates the binding affinity. The scoring function typically includes terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. The pose with the best score is predicted as the most likely binding mode.

The results of a molecular docking study can provide valuable hypotheses about the key interactions between this compound and its target, such as which amino acid residues are involved in hydrogen bonds or hydrophobic interactions. This information is crucial for structure-based drug design and for understanding the molecule's mechanism of action at a molecular level.

Analysis of Predicted Intermolecular Interactions in Theoretical Ligand-Protein Complexes

In the realm of computational drug discovery, understanding the intricate dance of intermolecular interactions between a ligand and its protein target is paramount. For the compound this compound, theoretical docking into the active sites of various proteins allows for a detailed prediction of the non-covalent forces that would govern its binding affinity and selectivity. These interactions, while transient and individually weak, collectively contribute to the stability of the ligand-protein complex. A systematic analysis of these predicted interactions provides invaluable insights into the compound's potential as a therapeutic agent.

The primary types of intermolecular interactions anticipated for this compound within a protein's binding pocket include hydrogen bonds, hydrophobic interactions, and halogen bonds. The formamide group is a classic hydrogen bond donor (from the N-H group) and acceptor (from the carbonyl oxygen). This allows the compound to form strong, directional hydrogen bonds with amino acid residues that can act as either acceptors (e.g., the backbone carbonyls of amino acids or the side chains of aspartate and glutamate) or donors (e.g., the backbone N-H groups or the side chains of serine, threonine, and lysine).

The fluoropyridine ring of the molecule contributes to its binding in several ways. The aromatic ring itself can participate in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine. These interactions are driven by the entropic gain from the release of ordered water molecules at the binding interface. Furthermore, the fluorine atom, being highly electronegative, can participate in halogen bonding, a type of non-covalent interaction where the halogen acts as an electrophilic species. It can also act as a weak hydrogen bond acceptor.

The table below summarizes the potential intermolecular interactions that this compound could form within a theoretical ligand-protein complex.

| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Protein Residues |

| Hydrogen Bond (Donor) | Formamide N-H | Aspartate, Glutamate, Serine, Threonine (side chain carboxyl/hydroxyl) |

| Hydrogen Bond (Acceptor) | Formamide C=O, Pyridine N | Serine, Threonine, Lysine, Arginine (side chain hydroxyl/amine) |

| Hydrophobic | Fluoropyridine ring | Valine, Leucine, Isoleucine, Phenylalanine (aliphatic/aromatic side chains) |

| Halogen Bond | Fluorine on pyridine ring | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Computational Assessment of Drug-likeness Criteria (e.g., Lipinski's Rule of Five compliance)

A crucial step in the early stages of drug discovery is the computational assessment of a compound's "drug-likeness." This concept is often evaluated using a set of guidelines known as Lipinski's Rule of Five. nih.gov These rules are based on the observation that most orally administered drugs are relatively small and lipophilic molecules. nih.gov The rule of five states that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, 10 hydrogen bond acceptors, the molecular weight is greater than 500 daltons, and the calculated octanol-water partition coefficient (LogP) is greater than 5.

A computational analysis of this compound was performed to assess its compliance with Lipinski's Rule of Five. The parameters were calculated based on the compound's chemical structure. The molecular weight was determined from its molecular formula (C₆H₅FN₂O). The number of hydrogen bond donors was counted as the sum of hydroxyl and amine groups. The number of hydrogen bond acceptors was determined by summing the number of nitrogen and oxygen atoms. The LogP value, a measure of the compound's lipophilicity, was obtained from predictive computational models.

The results of this analysis are presented in the interactive data table below.

| Lipinski's Rule of Five Parameter | Value for this compound | Compliance |

| Molecular Weight ( g/mol ) | 140.12 | Yes (< 500) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |

| Calculated LogP | 0.45 | Yes (≤ 5) |

Based on this computational assessment, this compound fully complies with Lipinski's Rule of Five, with zero violations. This suggests that the compound possesses physicochemical properties that are favorable for oral bioavailability and has a higher likelihood of being a successful drug candidate.

Reaction Mechanisms and Chemical Transformations Involving N 6 Fluoropyridin 2 Yl Formamide

Mechanistic Pathways of Formamide (B127407) Functional Group Reactivity

The formamide group (-NH-CHO) is an amide, and its reactivity is characterized by the chemistry of the amide bond. This includes electrophilic activation at the oxygen or nitrogen atoms and dehydration reactions.

Electrophilic Activation of Amides and Subsequent Transformations

The formamide functional group can be activated by electrophiles. The oxygen atom of the carbonyl group is nucleophilic and can be protonated or attacked by other electrophiles, such as Lewis acids. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. While the nitrogen atom's lone pair is delocalized into the carbonyl group, it can still react with strong electrophiles. These activation pathways are fundamental steps that can precede various transformations, such as hydrolysis, reduction, or the addition of organometallic reagents.

Dehydration Reactions Leading to Reactive Isocyanide Intermediates

A significant transformation of N-substituted formamides is their dehydration to form isocyanides (isonitriles). This reaction removes the oxygen atom from the carbonyl group and a proton from the nitrogen atom. This conversion is a powerful tool in organic synthesis, as isocyanides are highly reactive and versatile intermediates, particularly in multicomponent reactions like the Ugi and Passerini reactions. nih.gov

The dehydration is typically achieved using strong dehydrating agents. Common reagents for this purpose include phosphorus oxychloride (POCl₃), phosgene, diphosgene, or triphosgene (B27547) in the presence of a base like triethylamine (B128534) or pyridine (B92270). nih.govresearchgate.net Another established method involves the use of triphenylphosphine (B44618) (PPh₃) in combination with iodine (I₂) or carbon tetrachloride (CCl₄). d-nb.infoorganic-chemistry.org These reagents facilitate the removal of water, transforming the formamide into the corresponding isocyanide. For N-(6-Fluoropyridin-2-yl)formamide, this reaction would yield 6-fluoro-2-isocyanopyridine, a reactive intermediate poised for further synthetic applications.

| Reagent System | Base Typically Used | General Conditions |

|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | Often performed at low temperatures (e.g., 0 °C) in aprotic solvents. nih.govresearchgate.net |

| Triphenylphosphine (PPh₃) and Iodine (I₂) | Triethylamine, Diisopropylethylamine | Mild conditions, often at room temperature. d-nb.info |

| Diphosgene or Triphosgene | Tertiary Amines | Effective but requires careful handling due to toxicity. |

| Sulfonyl Chlorides (e.g., TsCl) | Pyridine | Primarily used for N-alkyl-substituted formamides. |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluoropyridine Moiety

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen atom. This property makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho (2- and 6-) and para (4-) to the nitrogen.

Influence of the Fluorine Atom on Pyridine Ring Reactivity in SNAr Processes

In SNAr reactions, the nature of the leaving group is crucial. For haloarenes and haloheteroarenes, the typical reactivity order is F > Cl > Br > I. nih.gov This is contrary to the trend observed in aliphatic nucleophilic substitution (SN2) reactions, where iodide is the best leaving group. The enhanced reactivity of fluoride (B91410) in SNAr is attributed to the mechanism of the reaction, which proceeds in two steps:

Nucleophilic Attack: The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen. This forms a negatively charged intermediate known as a Meisenheimer complex.

Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the halide ion.

| Halogen (X) | Electronegativity | Inductive Effect | Reactivity in SNAr | Reason for Reactivity |

|---|---|---|---|---|

| Fluorine (F) | 3.98 | Strongly electron-withdrawing | Highest | Strong stabilization of the Meisenheimer intermediate via the inductive effect. stackexchange.com |

| Chlorine (Cl) | 3.16 | Moderately electron-withdrawing | Intermediate | Less stabilization of the intermediate compared to fluorine. nih.gov |

| Bromine (Br) | 2.96 | Weakly electron-withdrawing | Intermediate | Similar reactivity to chlorine in many cases. nih.gov |

| Iodine (I) | 2.66 | Weakest electron-withdrawing | Lowest | Least stabilization of the intermediate. nih.gov |

Investigation of Regioselectivity and Stereoselectivity in SNAr Transformations

The regioselectivity of SNAr reactions on this compound is well-defined. The pyridine nitrogen atom activates the ortho (C2/C6) and para (C4) positions towards nucleophilic attack. Since the fluorine leaving group is located at the C6 position (an ortho position), nucleophilic attack is directed specifically to this carbon. The reaction is therefore highly regioselective, leading exclusively to the substitution of the fluorine atom.

Stereoselectivity is generally not a factor in SNAr reactions on an achiral substrate like this compound unless a chiral nucleophile is used or a chiral center is present elsewhere in the molecule. The reaction proceeds through a planar Meisenheimer intermediate, and the stereochemistry of the final product is determined by the structure of the nucleophile that adds to the ring.

Intramolecular Cyclization and Ring-Closure Reactions to Form Fused Heterocyclic Systems

This compound is an excellent precursor for the synthesis of fused heterocyclic systems. This is typically achieved through a two-step sequence: an initial SNAr reaction followed by an intramolecular cyclization.

First, a suitable nucleophile is introduced at the 6-position via an SNAr reaction, displacing the fluoride. If this nucleophile contains a second reactive site, it can subsequently react with the formamide group at the 2-position. For example, a nucleophile such as an amino-thiol or an amino-alcohol could be introduced. The newly installed amino group could then be induced to react with the formamide carbon, leading to a ring-closure reaction and the formation of a fused bicyclic system, such as a pyridotriazine or a pyridotriazole derivative, depending on the nature of the nucleophile and the reaction conditions. The formamide group can be a key participant in these cyclization reactions, often after conversion to a more reactive functional group like an isocyanide or an amidine. Such intramolecular cyclizations are a powerful strategy for the rapid construction of complex, polycyclic heteroaromatic scaffolds.

Application in Multi-Component Reaction Pathways (e.g., Groebke-Blackburn-Bienaymé reaction)

While direct experimental evidence for the participation of this compound in the Groebke-Blackburn-Bienaymé (GBB) reaction is not extensively documented in readily available literature, its structural features strongly suggest its potential as a precursor in such multicomponent reaction (MCR) pathways. The GBB reaction is a powerful acid-catalyzed, three-component reaction that typically involves an amidine (like a 2-aminopyridine), an aldehyde, and an isocyanide to produce substituted imidazo[1,2-a]pyridines. These products are of significant interest in medicinal chemistry due to their prevalence in various drug scaffolds.

The key to employing this compound in a GBB-type reaction lies in the in situ generation of the corresponding isocyanide, 6-fluoro-2-isocyanopyridine. Formamides are common and stable precursors to isocyanides, which are often volatile and possess noxious odors. The development of "isocyanide-less" MCRs, where the isocyanide is generated in the same reaction vessel from a more stable precursor like a formamide, has become an attractive strategy. This approach circumvents the need to handle the often-problematic isocyanide reactant directly.

The proposed reaction pathway would involve the dehydration of this compound to the isocyanide using a suitable dehydrating agent (e.g., phosphorus oxychloride, diphosgene, or Burgess reagent) in the presence of a base. This newly formed isocyanide can then be immediately trapped by the other components of the GBB reaction: an aldehyde and a 2-aminoazine or another suitable amidine, all catalyzed by a Brønsted or Lewis acid. For instance, the reaction of in situ generated 6-fluoro-2-isocyanopyridine with a 2-aminopyridine (B139424) and an aldehyde would proceed through the established GBB mechanism. This involves the formation of an imine from the 2-aminopyridine and the aldehyde, followed by the nucleophilic attack of the isocyanide on the iminium ion, a subsequent intramolecular cyclization, and finally aromatization to yield the 3-aminoimidazo[1,2-a]pyridine product.

This one-pot strategy is highly efficient and aligns with the principles of green chemistry by reducing the number of separate synthesis and purification steps. The use of aromatic formamides as isocyanide precursors has been successfully demonstrated in various isocyanide-based MCRs, including the GBB reaction, supporting the feasibility of this approach for this compound.

Theoretical Studies of Reaction Energetics and Transition States

Quantum Chemical Modeling of Reaction Pathways and Energy Barriers

While specific quantum chemical modeling studies focused exclusively on this compound are not widely available, general computational studies on the mechanisms of key related reactions provide significant insight into the expected reaction pathways and energy barriers. Density Functional Theory (DFT) calculations are a powerful tool for elucidating the mechanisms of complex organic reactions, including multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction and the prerequisite formation of isocyanides from formamides.

Modeling of Isocyanide Formation: Theoretical studies on the dehydration of formamides to isocyanides have detailed the mechanism and energetics of this transformation. Using a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, the reaction is proposed to proceed through a series of steps. DFT calculations would likely model the initial activation of the formamide oxygen by POCl₃, followed by elimination steps facilitated by the base to form the isocyanide. The calculated energy barriers for these steps would provide a quantitative measure of the reaction's feasibility and help optimize reaction conditions. For this compound, the electron-withdrawing nature of the fluorine atom and the pyridine ring would influence the electron density on the formamide group, which in turn would affect the activation energy of the dehydration step.

Modeling of the Groebke-Blackburn-Bienaymé Reaction: Computational investigations into the GBB reaction mechanism have confirmed the general steps of imine formation, isocyanide addition to form a nitrilium intermediate, and subsequent intramolecular cyclization. DFT calculations have been employed to determine the geometries and energies of the reactants, intermediates, transition states, and products.

Recent computational evidence has highlighted the non-innocent role of solvents, such as methanol, which can act as co-catalysts by facilitating proton transfer through hydrogen bonding, thereby lowering the energy barriers of key steps. acs.org For a reaction involving a fluorinated pyridine derivative, theoretical modeling could predict how the electronic properties imparted by the fluorine substituent would affect the stability of the intermediates and the heights of the transition state barriers. For example, the electron-withdrawing fluorine atom could influence the electrophilicity of the nitrilium intermediate, potentially impacting the rate of the subsequent cyclization step.

The table below summarizes the typical energetic profile for the key steps in a GBB reaction, as informed by general DFT studies on analogous systems.

| Reaction Step | Description | Expected Energetic Features |

| Imine Formation | Condensation of an amine and an aldehyde. | Generally a low-energy process, often reversible. |

| Isocyanide Addition | Nucleophilic attack of the isocyanide on the iminium ion. | This step leads to the formation of a key nitrilium intermediate. |

| Cyclization | Intramolecular attack of the pyridine nitrogen onto the nitrilium carbon. | This is often the rate-determining step of the cyclization sequence. The energy barrier would be sensitive to electronic and steric factors. |

| Aromatization | Deprotonation to form the final aromatic product. | A thermodynamically favorable step leading to the stable heteroaromatic system. |

Investigation of Unusual Mechanisms (e.g., N-to-C Sulfonyl Migration)

The investigation of unusual reaction mechanisms, such as intramolecular sulfonyl migrations, is an area where computational chemistry can be particularly insightful. While there are no specific theoretical studies reported for an N-to-C sulfonyl migration involving this compound, the principles of such rearrangements have been explored in other heterocyclic systems.

A hypothetical N-to-C sulfonyl migration would involve the transfer of a sulfonyl group from the nitrogen atom of a sulfonamide derivative of 6-amino-2-fluoropyridine to a carbon atom on the pyridine ring. Such migrations are not common but have been observed under specific conditions, often promoted by thermal, photochemical, or catalytic activation.

A theoretical investigation of such a process would typically involve the following:

Mapping the Potential Energy Surface: Using quantum chemical methods like DFT, the potential energy surface for the rearrangement would be explored to locate the transition state connecting the N-sulfonylated reactant to the C-sulfonylated product.

Characterization of the Transition State: The geometry of the transition state would reveal the concerted or stepwise nature of the migration. Vibrational frequency analysis would confirm the transition state by the presence of a single imaginary frequency corresponding to the migration coordinate.

Calculation of the Activation Energy: The energy difference between the reactant and the transition state would provide the activation barrier for the migration. A high activation barrier would indicate that the reaction is kinetically unfavorable under normal conditions.

Reviews on sulfonyl group migrations indicate that they can proceed through either polar or radical mechanisms, and both inter- and intramolecular pathways are possible. nih.gov A computational study could differentiate between these mechanistic possibilities by analyzing the electronic structure of the transition state and intermediates. For a pyridine system, the electronic landscape of the ring would play a crucial role in the feasibility and regioselectivity of such a migration.

Currently, the investigation of an N-to-C sulfonyl migration specifically for derivatives of 6-fluoropyridin-2-amine remains a subject for future theoretical exploration.

Advanced Synthetic Utility and Ligand Design Applications of N 6 Fluoropyridin 2 Yl Formamide Derivatives

Role as Versatile Synthetic Building Blocks for Complex Heterocyclic Systems

N-(6-Fluoropyridin-2-yl)formamide and its derivatives are valuable intermediates in the synthesis of a variety of complex heterocyclic systems. Their utility stems from the reactivity of the fluoropyridine ring and the formamide (B127407) group, which can participate in various cyclization and functionalization reactions.

Strategic Applications in the Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles recognized for their wide range of applications in medicinal chemistry and material science. rsc.org The synthesis of these scaffolds often utilizes 2-aminopyridine (B139424) derivatives as key starting materials. rsc.orgorganic-chemistry.org this compound can be conceptually derived from 2-amino-6-fluoropyridine (B74216), a common precursor in the synthesis of imidazo[1,2-a]pyridines.

One of the prominent methods for constructing the imidazo[1,2-a]pyridine (B132010) core is the Groebke–Blackburn–Bienaymé multicomponent reaction, which involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. nih.gov Isocyanides, however, can be costly and are often prepared in-house. nih.gov A significant advancement involves the in situ generation of isocyanides from formamides, such as this compound, through dehydration. nih.govresearchgate.net This approach allows for a one-pot synthesis of functionalized imidazo[1,2-a]pyridines. nih.govresearchgate.net

For instance, a one-pot reaction employing para-toluenesulfonyl chloride (pTsCl) and DABCO can be used for the dehydration of N-formamide substrates to generate isocyanides in situ. These can then react with an aldehyde and 2-amino-6-fluoropyridine to yield imidazo[1,2-a]pyridine derivatives. nih.gov This methodology has been shown to be tolerant of various functional groups. researchgate.net

Furthermore, the fluorine substituent on the pyridine (B92270) ring of the resulting imidazo[1,2-a]pyridine can undergo intramolecular nucleophilic aromatic substitution (SNAr) under basic conditions to form novel tetracyclic derivatives. researchgate.net The choice of solvent is crucial in this step, with non-nucleophilic solvents like tert-butanol (B103910) favoring the intramolecular cyclization over competing intermolecular reactions. researchgate.net

A patent describes a method for synthesizing 6-fluoroimidazo-[1,2-a]-pyridine-3-formic acid starting from 2-amino-5-fluoropyridine (B1271945). google.com While this specific starting material has the fluorine at the 5-position, the general synthetic strategy highlights the utility of fluorinated 2-aminopyridines in building complex imidazo[1,2-a]pyridine structures. The process involves the formation of an intermediate which is then reacted with ethyl bromoacetate (B1195939) and subsequently hydrolyzed. google.com

| Starting Material | Reagents | Product | Key Features |

| 2-amino-6-fluoropyridine, Aldehyde, N-formamide | pTsCl, DABCO | Functionalized Imidazo[1,2-a]pyridines | One-pot synthesis, in-situ isocyanide generation |

| 5-fluoroimidazo[1,2-a]pyridines | Base (e.g., KOH) | Tetracyclic imidazo[1,2-a]pyridine derivatives | Intramolecular SNAr |

| 2-amino-5-fluoropyridine | N,N-dimethylformamide dimethylacetal, ethyl bromoacetate, alkali | 6-fluoroimidazo-[1,2-a]-pyridine-3-formic acid | Multi-step synthesis of a key intermediate |

Utilization in the Preparation of Quinazolinone and Other Fused Heterocycles

Quinazolinones are another important class of heterocyclic compounds with a wide range of biological activities. nih.govnih.gov The synthesis of quinazolinones often involves the cyclization of ortho-substituted benzamides. nih.gov While direct utilization of this compound in quinazolinone synthesis is not extensively documented in the provided results, the chemistry of related fluorinated compounds provides insights into potential synthetic routes.

A common strategy for quinazolinone synthesis is the base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization. nih.gov This highlights the reactivity of the C-F bond in aromatic systems, which is also present in this compound.

Research has shown that 2-halobenzamides can react with nitriles in a copper-catalyzed nucleophilic addition followed by an SNAr reaction to form quinazolin-4(3H)-ones. organic-chemistry.org Similarly, N-substituted o-bromobenzamides can be coupled with formamide using a CuI/4-hydroxy-l-proline catalyst to yield 3-substituted quinazolinones. organic-chemistry.org These methods suggest that the formamide group or a derivative of this compound could potentially act as a synthon in quinazolinone construction.

The synthesis of other fused heterocycles can also be envisioned. For example, a method for the synthesis of benzimidazolones and pyrido-benzodiazepines from N-alkyl-N-(2-(pyridin-2-ylamino)phenyl)formamides has been reported. sioc-journal.cn This reaction proceeds under metal-free conditions using K2S2O8 as an oxidant, with the product selectivity controlled by the choice of base. sioc-journal.cn This suggests that derivatives of this compound could be employed in similar transformations to access a variety of fused heterocyclic systems.

| Heterocyclic System | Synthetic Strategy | Potential Role of this compound Derivative |

| Quinazolinones | Base-promoted SNAr of ortho-fluorobenzamides with amides | The fluoropyridine ring could undergo SNAr. |

| Quinazolin-4(3H)-ones | Copper-catalyzed reaction of 2-halobenzamides with nitriles | The formamide or a related functional group could participate in the cyclization. |

| 3-Substituted Quinazolinones | Copper-catalyzed coupling of N-substituted o-bromobenzamides with formamide | The formamide moiety is a key reactant. |

| Benzimidazolones/Pyrido-benzodiazepines | Base-controlled selective synthesis from N-alkyl-N-(2-(pyridin-2-ylamino)phenyl)formamides | A derivative could serve as the starting material for similar selective syntheses. |

Design and Synthesis of Novel Ligands Incorporating the 6-Fluoropyridin-2-yl Formamide Scaffold

The 6-fluoropyridin-2-yl moiety is a recognized structural element in the design of ligands for various biological targets, particularly G-protein coupled receptors (GPCRs). nih.govresearchgate.net The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The formamide group provides a handle for further functionalization and can participate in hydrogen bonding interactions with protein targets.

Computational Approaches in Ligand Design and Optimization

Computational methods play a crucial role in modern drug discovery and ligand design. nih.govresearchgate.net Techniques such as homology modeling, molecular docking, and molecular dynamics (MD) simulations are employed to understand ligand-receptor interactions and to guide the design of new molecules with improved properties. researchgate.net

For GPCRs, where obtaining high-resolution crystal structures can be challenging, computational approaches are particularly valuable. nih.gov Homology modeling can be used to build a three-dimensional model of a target receptor based on the known structure of a related protein. researchgate.net Ligand docking can then be used to predict the binding mode of a ligand within the receptor's binding site, and MD simulations can provide insights into the dynamic nature of the ligand-receptor complex. researchgate.net

In the context of the 6-fluoropyridin-2-yl formamide scaffold, computational studies can be used to:

Predict Binding Affinity: Calculate the free energy of binding to estimate the potency of a ligand.

Identify Key Interactions: Determine the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).

Guide Structural Modifications: Suggest modifications to the ligand scaffold that could enhance binding affinity or selectivity. For example, computational analysis might reveal a pocket in the binding site where an additional functional group could be introduced to form a new interaction.

A study on the development of a negative allosteric modulator for the mGlu5 receptor, HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile), highlights the successful application of fragment and structure-based drug discovery. researchgate.netub.edu This demonstrates the utility of the fluoropyridine moiety in designing potent and selective ligands.

Exploration of Structure-Property Relationships for Advanced Material or Catalytic Applications

The unique electronic properties of the 6-fluoropyridin-2-yl formamide scaffold also make it an interesting candidate for applications in materials science and catalysis. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the electronic structure and reactivity of the molecule.

By systematically modifying the structure of this compound derivatives and evaluating their properties, structure-property relationships can be established. For example, the introduction of different substituents could be used to tune the molecule's:

Luminescence Properties: For potential use in organic light-emitting diodes (OLEDs).

Catalytic Activity: As a ligand for metal catalysts, where the electronic properties of the ligand can influence the activity and selectivity of the catalyst.

Self-Assembly Behavior: To create supramolecular structures with interesting properties.

Research on pyridine derivatives has shown their utility in a wide range of applications, from pharmaceuticals to polymers with unique physical properties. researchgate.netmdma.ch The ability to predict physical properties based on molecular structure using quantitative structure-property relationship (QSPR) models is a valuable tool in this area. mdma.ch

Strategies for Further Functionalization and Derivatization

The this compound scaffold offers several sites for further functionalization, allowing for the creation of a diverse library of derivatives.

Functionalization of the Formamide Group:

Dehydration to Isocyanide: As previously mentioned, the formamide can be dehydrated to form an isocyanide, which is a versatile intermediate for multicomponent reactions. nih.govresearchgate.net

N-Alkylation/Arylation: The nitrogen of the formamide can be alkylated or arylated to introduce new substituents.

Conversion to Other Functional Groups: The formamide can be hydrolyzed to the corresponding amine (2-amino-6-fluoropyridine) or converted to other functional groups such as ureas, carbamates, or thioamides. acs.org

Functionalization of the Pyridine Ring:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups at the 6-position. researchgate.net The reactivity of 2-fluoropyridines in SNAr reactions is well-established. researchgate.net

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, electrophilic substitution reactions can be carried out under certain conditions, often requiring harsh reagents.

Metal-Catalyzed Cross-Coupling Reactions: If the fluorine atom is replaced by another halogen (e.g., chlorine, bromine, or iodine), a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to introduce carbon-based substituents.

| Functionalization Strategy | Reagents/Conditions | Resulting Functional Group/Structure |

| Dehydration of Formamide | pTsCl, DABCO | Isocyanide |

| N-Alkylation of Formamide | Alkyl halide, base | N-Alkyl formamide |

| Hydrolysis of Formamide | Acid or base | Amine |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH2, R-OH) | 6-Substituted pyridine |

| Cross-Coupling (from halo-derivative) | Organometallic reagent, catalyst | Aryl- or alkyl-substituted pyridine |

Diversification through Advanced Coupling Reactions and Functional Group Interconversions

The chemical utility of the this compound scaffold is significantly enhanced by its amenability to a range of modern synthetic transformations. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the ring for certain reactions, while the formamide group provides a handle for further modifications.

Advanced Coupling Reactions:

The fluorinated pyridine core is an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The fluorine atom at the 6-position is a competent leaving group, particularly for SNAr reactions with various nucleophiles. This is a widely used strategy in the synthesis of complex molecules, including pharmaceuticals. For instance, the synthesis of the anti-diabetic drug rosiglitazone (B1679542) involves an SNAr reaction on 2-chloropyridine, a related substrate, highlighting the industrial relevance of this transformation. beilstein-journals.org Similarly, this compound can react with O-, N-, S-, and C-centered nucleophiles to yield a library of 2,6-disubstituted pyridine derivatives.

Furthermore, the scaffold is suitable for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. dergipark.org.tr The C-F bond can be activated for coupling with various boronic acids or esters, or the molecule can be converted into a pyridinylboronic acid for reaction with other aryl or heteroaryl halides. dergipark.org.trclockss.org These reactions are fundamental for constructing biaryl and heteroaryl structures, which are privileged motifs in many biologically active compounds.

| Reaction Type | Reagents/Conditions | Product Type | Potential Application |

| Nucleophilic Aromatic Substitution (SNAr) | R-OH/Base, R-NH₂/Base, R-SH/Base | 6-Alkoxy/Aryloxy, 6-Amino, or 6-Thio substituted pyridines | Drug Discovery, Materials Science |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | 6-Aryl/Heteroaryl substituted pyridines | Medicinal Chemistry, Organic Electronics |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | 6-Amino substituted pyridines | Agrochemicals, Pharmaceuticals |

Functional Group Interconversions (FGI):

The formamide moiety (-NHCHO) offers another site for molecular diversification. wikipedia.org Standard organic transformations can be employed to modify this group, leading to derivatives with different electronic and steric properties. ub.eduvanderbilt.edu For example, acidic or basic hydrolysis of the formamide can regenerate the parent 2-amino-6-fluoropyridine, which can then be used in other functionalization reactions. Reduction of the formamide, typically with reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), would yield the corresponding N-methylamino derivative, N-methyl-6-fluoropyridin-2-amine. This transformation alters the hydrogen bonding capacity and basicity of the nitrogen atom.

| FGI Reaction | Reagents | Resulting Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻ | Amine (-NH₂) |

| Reduction | LiAlH₄ or BH₃ | Methylamine (-NHCH₃) |

| Dehydration | POCl₃ or TsCl | Isocyanide (-N≡C) |

These interconversions allow for fine-tuning of the molecule's properties, which is crucial in the context of ligand design and drug development.

Exploration of Bioisosteric Replacements in Related Scaffolds

Bioisosterism, the strategy of exchanging one functional group or atom for another with similar physicochemical properties to enhance potency, selectivity, or metabolic stability, is a cornerstone of modern drug design. u-tokyo.ac.jp The this compound structure contains several motifs that are ripe for bioisosteric exploration.

The fluorine atom itself is a classic bioisostere for hydrogen. According to Grimm's Hydride Displacement Law, which groups atoms with similar valence electron configurations, fluorine can be considered isosteric with hydroxyl (-OH) and amino (-NH₂) groups. u-tokyo.ac.jp Replacing the fluorine with these or other groups like a methyl (-CH₃) or chloro (Cl) group can systematically probe the steric and electronic requirements of a biological target.

The pyridine ring is another key element. It is often used as a bioisostere for a phenyl ring, introducing a nitrogen atom that can act as a hydrogen bond acceptor and improve solubility. Conversely, the pyridine ring itself can sometimes be replaced by other heterocycles (e.g., pyrimidine, pyrazine) or even a substituted phenyl ring to modulate activity. In some contexts, pyridine rings have been shown to act as bioisosteres of amides. researchgate.net

A more advanced concept involves the replacement of the pyridine-N with a related functional group. For example, research has demonstrated that a 2-difluoromethylpyridine moiety can serve as an effective bioisosteric replacement for a pyridine-N-oxide. rsc.org This type of substitution maintains key electronic features while potentially improving the pharmacokinetic profile of a compound.

| Original Group | Potential Bioisostere | Rationale | Reference |

| Fluorine (-F) | Hydrogen (-H), Hydroxyl (-OH), Amino (-NH₂) | Similar size, alters electronic properties and H-bonding | u-tokyo.ac.jp |

| Pyridine Ring | Phenyl, Pyrimidine, Thiophene | Modulates polarity, H-bonding, and aromatic interactions | researchgate.net |

| Formamide (-NHCHO) | Sulfonamide (-NHSO₂R), Reverse Amide (-CONH₂) | Alters H-bonding pattern and conformational preference | |

| Pyridine-N | Pyridine-N-Oxide, 2-Difluoromethylpyridine | Mimics electrostatic potential and hydrogen bonding capacity | rsc.org |

The exploration of these bioisosteric replacements in scaffolds related to this compound is crucial for developing structure-activity relationships (SAR) and optimizing lead compounds in drug discovery programs.

Future Directions and Emerging Research Avenues for this compound in Academic Chemistry

While this compound is a valuable synthetic intermediate, its full potential in academic research is still being uncovered. Several emerging avenues promise to expand its application and lead to new scientific discoveries.

One major future direction lies in the development of novel ligands for catalysis and materials science. The 2,6-disubstituted pyridine framework, readily accessible from this starting material via the coupling reactions discussed, is a classic pincer ligand scaffold. By introducing appropriate coordinating groups through SNAr or cross-coupling, a new family of ligands could be synthesized. The formamide group, or its derivatives, could be retained as a non-innocent part of the ligand, capable of hydrogen bonding or secondary coordination, thus influencing the catalytic activity or photophysical properties of the resulting metal complexes.

In medicinal chemistry, this compound represents an ideal starting point for the fragment-based and diversity-oriented synthesis of new compound libraries. The fluoropyridine motif is present in numerous bioactive compounds, and the ability to easily diversify the scaffold at two positions (C6 and the N-formyl group) allows for the rapid generation of analogues for high-throughput screening. Future research could focus on applying novel synthetic methodologies, such as late-stage C-H functionalization at other positions on the pyridine ring, to further increase molecular complexity.

Finally, there is an opportunity to explore the fundamental reactivity of the molecule itself. Detailed mechanistic studies of its participation in coupling reactions, particularly the activation of the C-F bond, could provide valuable insights for developing more efficient and general catalytic systems. Furthermore, the unique electronic interplay between the fluorine atom, the formamide group, and the pyridine ring warrants deeper investigation through computational and physical organic chemistry studies, which could uncover novel reactivity patterns and guide future synthetic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.